molecular formula C12H13NO3 B3363074 4-(5-Formyl-2-methoxyphenoxy)butanenitrile CAS No. 1016842-76-4

4-(5-Formyl-2-methoxyphenoxy)butanenitrile

Cat. No.: B3363074
CAS No.: 1016842-76-4
M. Wt: 219.24 g/mol
InChI Key: FJHRBOQTQGXTGF-UHFFFAOYSA-N
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Description

4-(5-Formyl-2-methoxyphenoxy)butanenitrile is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Formyl-2-methoxyphenoxy)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Formyl-2-methoxyphenoxy)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-formyl-2-methoxyphenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-11-5-4-10(9-14)8-12(11)16-7-3-2-6-13/h4-5,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHRBOQTQGXTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Synthesis and Application of Bifunctional Phenoxy Butanenitrile Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenoxy Butanenitrile Scaffold - A Convergence of Privileged Moieties

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural novelty and synthetic versatility is perpetual. Bifunctional phenoxy butanenitrile building blocks have emerged as a class of highly valuable synthons, strategically positioned at the intersection of two privileged moieties: the phenoxy group and the β-hydroxy nitrile functionality. The phenoxy group is a well-established pharmacophore component found in numerous FDA-approved drugs, where it often engages in crucial π-π stacking interactions, enhances metabolic stability, and provides a vector for structural diversification.[1] Concurrently, the nitrile group, far from being a mere placeholder, acts as a versatile functional handle. It is a potent hydrogen bond acceptor and can serve as a bioisostere for hydroxyl or carboxyl groups, significantly influencing the polarity and binding affinity of a molecule.[2][3]

This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the core principles and practical methodologies for the synthesis and application of bifunctional phenoxy butanenitrile building blocks. We will delve into the causality behind synthetic choices, present validated experimental protocols, and illustrate the strategic deployment of these building blocks in the construction of complex, pharmaceutically relevant molecules.

Part 1: Synthesis of the Core Scaffold - A Mechanistic Approach to 4-Phenoxy-3-hydroxybutanenitrile

The most direct and reliable method for constructing the 4-phenoxy-3-hydroxybutanenitrile core is through the nucleophilic ring-opening of a suitably designed phenoxy-substituted epoxide with a cyanide source. This reaction is fundamentally an SN2 process, a cornerstone of organic synthesis, where the choice of reactants and conditions dictates the regio- and stereochemical outcome with high fidelity.[4][5]

Causality Behind the Synthetic Strategy

The high reactivity of epoxides is driven by their significant ring strain (approximately 13 kcal/mol), which provides a thermodynamic driving force for the ring-opening reaction even with moderately nucleophilic reagents.[6] The use of a cyanide anion as the nucleophile is advantageous due to the formation of a stable C-C bond, creating the versatile β-hydroxy nitrile moiety.[4]

The regioselectivity of the epoxide opening is a critical consideration. Under basic or neutral conditions, the cyanide nucleophile will preferentially attack the sterically least hindered carbon atom of the epoxide.[7] This predictable outcome allows for the precise installation of the nitrile and hydroxyl groups at the desired positions. For the synthesis of a 4-phenoxy-3-hydroxybutanenitrile, the logical precursor is a 2-(phenoxymethyl)oxirane, ensuring that the cyanide attacks the terminal carbon (C1) to yield the desired product.

The stereochemistry of the reaction is also well-defined. The SN2 attack proceeds with an inversion of configuration at the center of attack.[5] This means that if an enantiomerically pure epoxide is used as the starting material, the resulting β-hydroxy nitrile will also be enantiomerically pure, with a predictable trans relationship between the newly formed hydroxyl and nitrile-adjacent groups.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of Phenoxy Epoxide cluster_1 Step 2: Cyanide-Induced Ring-Opening Phenol Substituted Phenol PhenoxyEpoxide 2-(Phenoxymethyl)oxirane Phenol->PhenoxyEpoxide Epichlorohydrin Epichlorohydrin Epichlorohydrin->PhenoxyEpoxide Base Base (e.g., K2CO3) Base->PhenoxyEpoxide Deprotonation Solvent1 Solvent (e.g., DMF) Solvent1->PhenoxyEpoxide Reaction Medium Cyanide Cyanide Source (e.g., KCN) BuildingBlock 4-Phenoxy-3-hydroxybutanenitrile PhenoxyEpoxide->BuildingBlock Cyanide->BuildingBlock SN2 Attack Solvent2 Solvent (e.g., aq. EtOH) Solvent2->BuildingBlock Reaction Medium G cluster_nitrile Nitrile Transformations cluster_hydroxyl Hydroxyl Transformations BuildingBlock 4-Phenoxy-3-hydroxy- butanenitrile Amine γ-Amino Alcohol BuildingBlock->Amine Reduction (e.g., LiAlH4, H2/cat.) Acid β-Hydroxy Carboxylic Acid BuildingBlock->Acid Hydrolysis (H+ or OH-) Amide β-Hydroxy Amide BuildingBlock->Amide Partial Hydrolysis Ketone β-Keto Nitrile BuildingBlock->Ketone Oxidation (e.g., PCC, Swern) Ester β-Acetoxy Nitrile BuildingBlock->Ester Acylation (e.g., Ac2O, Py) Ether β-Alkoxy Nitrile BuildingBlock->Ether Alkylation (e.g., NaH, R-X)

Sources

Methodological & Application

Application Note: Synthesis Protocols for 4-(5-Formyl-2-methoxyphenoxy)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized synthetic protocol for 4-(5-formyl-2-methoxyphenoxy)butanenitrile (CAS: 1016842-76-4). This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those requiring a functionalized phenoxyalkyl linker. The core transformation involves the regioselective


-alkylation of Isovanillin  (3-hydroxy-4-methoxybenzaldehyde) with a halo-butyronitrile derivative.

Unlike standard phenolic alkylations, this protocol addresses specific challenges associated with the electron-rich isovanillin scaffold, including the prevention of competitive Cannizzaro reactions at the aldehyde moiety and ensuring exclusive


-alkylation over 

-alkylation.
Key Chemical Attributes
PropertySpecification
IUPAC Name 4-(5-formyl-2-methoxyphenoxy)butanenitrile
Molecular Formula

Molecular Weight 219.24 g/mol
Precursor Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
Reaction Type Williamson Ether Synthesis (

)

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a disconnection at the phenolic ether linkage. The target molecule is assembled via a nucleophilic substitution reaction between the phenoxide anion of isovanillin and an electrophilic alkyl halide.

Mechanistic Pathway

The reaction proceeds via an


 mechanism. The phenoxide ion, generated in situ by a weak base (

), attacks the primary carbon of 4-bromobutyronitrile, displacing the bromide leaving group.

Retrosynthesis Target Target: 4-(5-Formyl-2-methoxyphenoxy)butanenitrile Disconnection Disconnection: Ether Linkage Target->Disconnection Retrosynthesis Precursor1 Precursor 1: Isovanillin (3-OH-4-OMe-Benzaldehyde) Disconnection->Precursor1 Phenolic Component Precursor2 Precursor 2: 4-Bromobutyronitrile Disconnection->Precursor2 Electrophile

Figure 1: Retrosynthetic disconnection showing the convergence of Isovanillin and 4-Bromobutyronitrile.

Experimental Protocol

Reagents and Materials
  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 1.0 equiv. (Purity >98%)

  • 4-Bromobutyronitrile: 1.2 equiv. (Purity >97%)

  • Potassium Carbonate (

    
    ):  2.0 equiv. (Anhydrous, granular)
    
  • Potassium Iodide (KI): 0.1 equiv. (Catalytic, optional Finkelstein promoter)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ). Note: DMF is preferred for faster kinetics due to higher polarity.
    
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charging: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Isovanillin (10.0 g, 65.7 mmol) and Anhydrous

    
      (18.1 g, 131.4 mmol).
    
  • Solvation: Add DMF (100 mL). Stir at room temperature for 15 minutes to allow partial deprotonation and formation of the phenoxide anion. The solution typically turns yellow/orange.

  • Addition: Add 4-Bromobutyronitrile (11.7 g, 78.8 mmol) dropwise over 10 minutes.

    • Optimization Note: If using the less reactive chloro-butyronitrile, add KI (1.1 g, 6.6 mmol) at this stage to generate the more reactive iodide in situ.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 60-70°C .

    • Caution: Do not exceed 90°C to prevent degradation of the aldehyde or nitrile hydrolysis.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes) or HPLC.

    • Endpoint: Disappearance of Isovanillin (

      
      ) and appearance of product (
      
      
      
      ). Typical reaction time is 4–6 hours.
Phase 3: Workup & Isolation[1]
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into Ice-Water (400 mL) with vigorous stirring. The product may precipitate as a solid or oil.

  • Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with:

    • Water (2 x 100 mL) to remove DMF.

    • Brine (1 x 100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid/oil.
    
Phase 4: Purification
  • Crystallization: The crude material is often pure enough (>90%). For high purity (>98%), recrystallize from Ethanol/Water (9:1) or Isopropanol .

    • Dissolve crude in minimal hot ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

  • Filtration: Filter the white to off-white crystals and dry in a vacuum oven at 45°C.

Workflow Start Start: Isovanillin + K2CO3 + DMF AddReagent Add 4-Bromobutyronitrile (Optional: KI catalyst) Start->AddReagent Heat Heat to 65°C 4-6 Hours AddReagent->Heat Check Check TLC/HPLC Isovanillin < 1% Heat->Check Check->Heat Incomplete Quench Quench in Ice Water Check->Quench Complete Extract Extract (EtOAc) Wash (H2O/Brine) Quench->Extract Purify Recrystallize (EtOH/H2O) Extract->Purify Final Final Product: White Crystalline Solid Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Analytical Validation & Expected Results

The following data represents the expected spectroscopic signature for the purified compound.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityAssignment

(CDCl

)
9.85s, 1HAldehyde (-CH O)
7.45dd, 1HAromatic C6-H
7.40d, 1HAromatic C2-H
6.98d, 1HAromatic C5-H
4.21t, 2HEther (-O-CH

-)
3.94s, 3HMethoxy (-OCH

)
2.62t, 2HNitrile

-CH

(-CH

-CN)
2.18m, 2HCentral CH

(-CH

-CH

-CH

-)
Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (

    
    ):  Sharp band at ~2245 cm
    
    
    
    .
  • Aldehyde Carbonyl (

    
    ):  Strong band at ~1680–1690 cm
    
    
    
    .
  • Ether Stretch (

    
    ):  Bands at ~1260 and 1030 cm
    
    
    
    .

Critical Process Parameters (CPPs) & Troubleshooting

Solvent Selection

While Acetone is a common solvent for Williamson ether synthesis, DMF is recommended here. The higher boiling point of DMF allows the reaction to proceed at 65°C without pressure buildup, and its high dielectric constant stabilizes the phenoxide intermediate, increasing the reaction rate significantly compared to acetone [1].

Stoichiometry

A slight excess of 4-bromobutyronitrile (1.2 equiv) is critical. The alkyl halide can undergo slow hydrolysis or elimination (to form cyclopropane derivatives or alkenes) under basic conditions. The excess ensures full conversion of the limiting reagent (Isovanillin), which is more expensive and harder to separate from the product than the excess alkyl halide.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground; increase stir time before adding alkyl halide.
Side Products Cannizzaro reactionReduce temperature; ensure reaction is strictly anhydrous.
Slow Reaction Poor nucleophilicityAdd 10 mol% KI (Finkelstein catalyst) to convert bromide to reactive iodide.
Dark Color Oxidation of phenolDegas DMF with Nitrogen/Argon before use; maintain inert atmosphere.

Safety & Handling

  • Nitriles: 4-Bromobutyronitrile and the product are organic nitriles. While less toxic than simple cyanides, they should be treated as potentially releasing HCN under strong acidic conditions. Work in a fume hood.

  • Alkyl Halides: 4-Bromobutyronitrile is a lachrymator and skin irritant. Wear appropriate PPE (Gloves, Goggles).

  • DMF: Dimethylformamide is a potent solvent and reproductive toxin. Avoid skin contact and inhalation.

References

  • Williamson Ether Synthesis Optimization: Source: Wade, L. G. (2013). Organic Chemistry. Pearson Education. The general mechanism and solvent effects for phenoxide alkylation are well-established. Context: Use of polar aprotic solvents (DMF) to enhance reactivity of phenoxides.
  • Isovanillin Reactivity

    • Source: ChemicalBook. (2023). Isovanillin Properties and Reactions. Link

    • Context: Physical properties and stability of the 3-hydroxy-4-methoxybenzaldehyde scaffold.
  • Analogous Synthesis (Vanillin Alkylation)

    • Source: Organic Syntheses, Coll. Vol. 1, p.53 (1941). Alkylation of Phenols. Link

    • Context: Foundational protocols for carbonate-mediated alkyl
  • Product Verification (CAS 1016842-76-4)

    • Source: PubChem. Compound Summary for CID 24866634. Link

    • Context: Confirmation of structure and chemical identity.[2][3][4]

Sources

Application Note: Chemoselective Reduction of Phenoxy Butanenitrile to 4-Phenoxybutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 4-phenoxybutyronitrile to 4-phenoxybutylamine is a pivotal transformation in the synthesis of CNS-active pharmaceutical intermediates (e.g., GABA analogues, antihistamines). While the nitrile group (-CN) is versatile, its reduction to a primary amine (-CH


NH

) presents specific challenges:
  • Chemo-selectivity: Preserving the ether linkage (phenoxy group) against cleavage.

  • Product Purity: Preventing the formation of secondary amine dimers (dimerization).

  • Scalability: Managing the exothermic nature of hydride reagents or the safety profile of pyrophoric catalysts.

This guide details three validated protocols, selected based on scale and available equipment.

Method Selection Matrix
FeatureMethod A: Catalytic Hydrogenation Method B: Chemical Hydride (LAH) Method C: In-Situ Boride (CoCl

/NaBH

)
Primary Reagent Raney Nickel / H

Lithium Aluminum HydrideNaBH

+ CoCl

(cat.)
Scale Suitability High (kg to ton)Low to Medium (g to kg)Medium (g to 100g)
Selectivity Excellent (with NH

)
GoodHigh (Mild conditions)
Key Hazard Pyrophoric Catalyst / H

gas
Violent water reactionHydrogen evolution
Throughput High (Batch/Flow)Low (Slow addition)Medium

Decision Logic & Workflow

The following decision tree aids in selecting the optimal protocol based on laboratory constraints and substrate sensitivity.

ReductionStrategy Start Start: Phenoxy Butanenitrile Reduction ScaleCheck Is Scale > 100g? Start->ScaleCheck HighPressure Is High Pressure (Parr/Autoclave) Equipment Available? ScaleCheck->HighPressure Yes MildReq Is the substrate sensitive to strong Lewis Acids? ScaleCheck->MildReq No MethodA METHOD A: Raney Ni / H2 / NH3 (Industrial Standard) HighPressure->MethodA Yes MethodB METHOD B: LiAlH4 (LAH) (Standard Lab Scale) HighPressure->MethodB No (Use cautiously) MildReq->MethodB No MethodC METHOD C: CoCl2 / NaBH4 (Mild / Selective) MildReq->MethodC Yes (Avoid Al species)

Figure 1: Strategic decision tree for selecting the appropriate reduction methodology.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Large-scale batches where secondary amine formation must be minimized. Mechanism: Surface-catalyzed hydrogenation. Critical Insight: The addition of Ammonia (NH


)  is non-negotiable. Without it, the intermediate imine (

) reacts with the product amine (

) to form a secondary amine dimer (

). Ammonia shifts the equilibrium back toward the primary amine.

Protocol:

  • Preparation: Wash Raney Nickel slurry (approx. 10 wt% loading) with absolute ethanol (3x) to remove water. Caution: Raney Ni is pyrophoric; keep wet at all times.

  • Loading: In a Parr hydrogenation bottle or autoclave, charge:

    • 4-phenoxybutyronitrile (1.0 equiv)

    • Solvent: Methanol saturated with NH

      
       (7 M) or Methanol + 10% v/v aqueous Ammonium Hydroxide.
      
    • Raney Nickel catalyst (10-20 wt% relative to substrate).

  • Reaction: Pressurize to 50 psi (3.4 bar) H

    
    . Heat to 50°C with vigorous agitation.
    
  • Monitoring: Monitor H

    
     uptake. Reaction is typically complete when uptake ceases (2–6 hours).
    
  • Workup: Filter through a pad of Celite under an inert atmosphere (Argon/N

    
    ). Do not let the filter cake dry out. Rinse with methanol. Concentrate filtrate to yield crude amine.
    
Method B: Lithium Aluminum Hydride (LiAlH )

Best for: Laboratory scale (<50g) requiring complete conversion. Critical Insight: The Fieser Workup is the only reliable method to prevent aluminum emulsion ("gunk") formation, ensuring high recovery yields.

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with reflux condenser and addition funnel. Maintain N

    
     atmosphere.
    
  • Reagent Prep: Suspend LiAlH

    
     (1.5 equiv) in dry THF or Diethyl Ether at 0°C.
    
  • Addition: Dissolve 4-phenoxybutyronitrile (1.0 equiv) in dry THF. Add dropwise to the LAH suspension.[1] Note: Exothermic.

  • Reflux: After addition, warm to room temperature, then reflux for 3–12 hours.

  • The Fieser Quench (Crucial Step): Cool to 0°C. For every x grams of LiAlH

    
     used, add sequentially:
    
    • x mL Water (slowly!)

    • x mL 15% Aqueous NaOH[2][3]

    • 3x mL Water[2][4]

  • Isolation: Warm to RT and stir for 15 minutes. A granular white precipitate (lithium aluminate) will form. Filter off the solid. Dry the filtrate (MgSO

    
    ) and concentrate.
    

FieserWorkup Step1 1. Cool Reaction to 0°C Step2 2. Add x mL H2O (Hydrolysis) Step1->Step2 Step3 3. Add x mL 15% NaOH Step2->Step3 Step4 4. Add 3x mL H2O (Granulation) Step3->Step4 Step5 5. Filter White Precipitate Step4->Step5

Figure 2: The standard Fieser Workup ratio (1:1:3) for aluminum hydride reductions.[1]

Method C: The "Magic Mix" (CoCl / NaBH )

Best for: Mild conditions, avoiding high-pressure hydrogen or pyrophoric LAH. Mechanism: In-situ generation of Cobalt Boride (Co


B), which acts as a heterogeneous catalyst for borohydride reduction.

Protocol:

  • Dissolution: Dissolve 4-phenoxybutyronitrile (1.0 equiv) and CoCl

    
    ·6H
    
    
    
    O (0.5 equiv) in Methanol. Solution will be deep purple/pink.
  • Reduction: Cool to 0°C. Add NaBH

    
     (5.0 equiv) portion-wise.
    
    • Observation: The solution will turn black (formation of Cobalt Boride) and evolve H

      
       gas vigorously.
      
  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quench: Add 3N HCl to destroy excess borohydride and dissolve the cobalt black precipitate.

  • Extraction: Basify with NH

    
    OH (to pH > 10) and extract with DCM or Ethyl Acetate.
    

Analytical Validation

Successful reduction is confirmed by the disappearance of the nitrile signature and the appearance of amine characteristics.

TechniqueParameterPre-Reaction (Nitrile)Post-Reaction (Amine)
IR Spectroscopy C≡N StretchSharp peak @ ~2250 cm

Absent
IR Spectroscopy N-H StretchAbsentBroad band @ 3300–3400 cm

1H NMR

-CH

(next to N)
Triplet @ ~2.4–2.5 ppmTriplet @ ~2.7–2.8 ppm
1H NMR Integration2H2H (Shifted upfield)
Mass Spec M+H[M]+161[M]+165 (Net +4H)

Troubleshooting & Safety

Common Failure Modes
  • Low Yield (Method A): Catalyst poisoning. Ensure sulfur-free solvents.

  • Secondary Amine Impurity: Insufficient ammonia (Method A) or slow quenching allowing condensation (Method B).

  • Emulsions (Method B): Failure to strictly follow Fieser ratios. Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution if Fieser fails.

Safety Hazards[6][7]
  • Raney Nickel: Dry Raney Ni ignites in air. Always handle under solvent or inert gas.

  • LiAlH

    
    :  Reacts explosively with water.[1] Ensure all glassware is oven-dried.
    
  • Cyanide Risk: While the nitrile group is reduced, ensure no acidic hydrolysis occurs prior to reduction to avoid HCN generation (unlikely in these basic/hydride conditions, but relevant in waste disposal).

References

  • Fieser Workup Protocol

    • Source: Organic Chemistry Portal / Master Organic Chemistry.
    • Context: Standard stoichiometric ratios for quenching aluminum hydrides to prevent emulsions.
    • Link:

  • Cobalt Chloride / NaBH4 Reduction (Satoh Method)

    • Source: Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems."[5][6] Tetrahedron Letters (1969).[5]

    • Context: Selective reduction of nitriles to primary amines under mild conditions.[5][6][7][8]

    • Link: (Deep link via ScienceDirect)

  • Raney Nickel & Ammonia Suppression

    • Source: U.S. Patent 7,214,829 B2. "Method for the production of primary amines by hydrogenating nitriles."[4][9]

    • Context: Industrial validation of ammonia's role in suppressing secondary amine formation.[9]

    • Link:

  • General Nitrile Reduction Safety

    • Source: CDC / NIOSH.[10] "Nitriles: Criteria for a Recommended Standard."

    • Context: Handling and toxicity data for nitrile compounds.[10]

    • Link:

Sources

Application Notes and Protocols: Selective Aldehyde Protection in Bifunctional Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Reactivity in Molecules with Aldehyde and Nitrile Functionalities

In the intricate landscape of organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, molecules bearing multiple functional groups are the norm. Bifunctional nitriles containing an aldehyde group represent a common and valuable class of synthetic intermediates. The aldehyde, with its electrophilic carbonyl carbon, is a hub of reactivity, susceptible to nucleophilic attack and oxidation. Conversely, the nitrile group, while less reactive, can undergo hydrolysis, reduction, or participate in cycloaddition reactions under specific conditions. This dichotomy in reactivity necessitates a strategic approach to chemical transformations, often requiring the temporary masking or "protection" of one functional group to allow for selective chemistry at another site.

This guide provides a comprehensive overview of the strategies and reaction conditions for the selective protection of aldehydes in the presence of a nitrile functionality. We will delve into the mechanistic underpinnings of common protecting groups, provide detailed, field-tested protocols, and offer insights into the selection of an appropriate protection-deprotection strategy to ensure the integrity of both the aldehyde and nitrile moieties throughout a synthetic sequence.

The Imperative of Orthogonal Protection

The concept of "orthogonal protection" is paramount when dealing with polyfunctional molecules. An ideal protecting group strategy allows for the removal of one protecting group under conditions that do not affect other protecting groups or sensitive functionalities within the molecule.[1] For bifunctional aldehyde-nitriles, this means the chosen aldehyde protecting group must be stable to the reaction conditions intended for the nitrile group and, equally important, must be removable without compromising the nitrile.

Acetal Formation: The Cornerstone of Aldehyde Protection

The most prevalent and reliable method for protecting aldehydes is their conversion to acetals.[2] This reaction involves the acid-catalyzed addition of an alcohol to the aldehyde, forming a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to yield a stable acetal.[3] Cyclic acetals, formed from the reaction of an aldehyde with a diol like ethylene glycol or 1,3-propanediol, are particularly favored due to their enhanced thermodynamic stability, a consequence of the chelate effect.[4]

The nitrile group is generally stable under the mildly acidic conditions required for acetal formation, making this a highly chemoselective process.[2] Aldehydes are also significantly more reactive towards acetal formation than ketones, allowing for selective protection of an aldehyde in the presence of a ketone.[4][5]

Mechanism of Acetal Formation

The formation of an acetal is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by the alcohol, followed by proton transfer and elimination of water, leads to the formation of the acetal.

Acetal Formation Mechanism Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde + H⁺ Hemiacetal R-CH(OH)(OR') Protonated_Aldehyde->Hemiacetal + R'OH - H⁺ Protonated_Hemiacetal R-CH(O⁺H₂)(OR') Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation R-CH⁺(OR') Protonated_Hemiacetal->Carbocation - H₂O Acetal R-CH(OR')₂ Carbocation->Acetal + R'OH - H⁺ H_plus H⁺ ROH R'OH H2O H₂O Protection Strategy Workflow Start Start: Bifunctional Aldehyde-Nitrile Next_Step What are the conditions of the next synthetic step? Start->Next_Step Acidic Acidic Next_Step->Acidic Acidic Basic_or_Neutral Basic or Neutral Next_Step->Basic_or_Neutral Basic/Neutral Use_Thioacetal Protect as Thioacetal Acidic->Use_Thioacetal Use_Acetal Protect as Acetal Basic_or_Neutral->Use_Acetal Deprotection_Consideration Consider Deprotection Conditions Use_Acetal->Deprotection_Consideration Acid_Labile Is the final molecule acid-labile? Deprotection_Consideration->Acid_Labile Yes Yes Acid_Labile->Yes No No Acid_Labile->No Mild_Deprotection Use Mild Deprotection (e.g., I₂/acetone, CAN) Yes->Mild_Deprotection Standard_Deprotection Use Standard Aqueous Acid Deprotection No->Standard_Deprotection

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-CHEM-8821 Subject: Yield Optimization & Troubleshooting for Vanillin-Derived Nitriles Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Logic

You are attempting a Williamson Ether Synthesis to couple a phenol (likely Vanillin or Isovanillin) with a 4-halobutyronitrile. While theoretically simple, this reaction often stalls at 50-60% yield due to three competing factors: lattice energy of the base , leaving group efficiency , and elimination side-reactions .[1]

To move from moderate to high yield (>85%), you must transition from "standard" conditions to a Finkelstein-Assisted protocol.

The Core Mechanism (SN2)

The reaction proceeds via an SN2 mechanism where the phenoxide ion attacks the


-carbon of the butyronitrile.

Critical Success Factors:

  • Solvent Polarity: You need a polar aprotic solvent (DMF or DMSO) to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
    
  • The "KI Effect" (Catalytic Finkelstein): Alkyl bromides (and especially chlorides) are sluggish electrophiles. Adding catalytic Potassium Iodide (KI) converts the alkyl bromide to an alkyl iodide in situ. Iodide is a superior leaving group (

    
     is a weaker base than 
    
    
    
    ), accelerating the reaction rate by orders of magnitude.
  • Base Particle Size: The solubility of

    
     in organic solvents is negligible. The reaction happens at the solid-liquid interface.[1] Finely milled powder is non-negotiable.
    

Optimization Dashboard

The following data summarizes optimization runs for this specific class of ether synthesis.

VariableConditionYieldStatusTechnical Note
Solvent Acetone35-50%❌ AvoidBoiling point (56°C) is too low for efficient SN2; poor solubility of intermediates.[1]
Solvent Acetonitrile55-65%⚠️ FairBetter, but requires longer reflux times.[1]
Solvent DMF (Anhydrous) 85-92% Preferred High dielectric constant promotes charge separation; optimal temp range (60-80°C).
Base NaOH / KOHVariable❌ RiskyStrong bases promote Cannizzaro reaction (aldehyde) and nitrile hydrolysis.
Base

(Milled)
High Preferred Mild enough to spare the nitrile/aldehyde, strong enough to deprotonate phenol (

).
Additive None60%⚠️ SlowReaction stalls; competitive elimination occurs over long times.
Additive KI (10 mol%) >90% Critical Finkelstein acceleration. Converts R-Br to R-I in situ.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical control points (CCPs) where yield is typically lost.

ReactionPathway Reactants Vanillin Derivative + K2CO3 Intermediate Phenoxide Anion (Naked Nucleophile) Reactants->Intermediate Deprotonation (DMF, 60°C) Product Target Ether (High Yield) Intermediate->Product SN2 Attack (Fast) AlkylHalide 4-Bromobutyronitrile Activated 4-Iodobutyronitrile (Reactive Species) AlkylHalide->Activated Finkelstein (KI exchange) SideProduct Elimination Product (3-Butenenitrile) AlkylHalide->SideProduct E2 Elimination (If T > 90°C) Catalyst KI (Catalyst) Activated->Product SN2 Attack (Very Fast)

Figure 1: Mechanistic pathway highlighting the catalytic role of KI (Green) and the risk of elimination (Red).

Optimized Experimental Protocol

Scale: 10 mmol basis (Scalable to 100g+)

Reagents
  • Substrate: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) or isomer: 1.52 g (10 mmol)

  • Reagent: 4-Bromobutyronitrile: 1.63 g (11 mmol, 1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground: 2.07 g (15 mmol, 1.5 equiv)
    
  • Catalyst: Potassium Iodide (KI): 0.16 g (1 mmol, 10 mol%)

  • Solvent: DMF (Anhydrous): 15 mL (1.5 M concentration)

Procedure
  • Preparation: Dry the

    
     in an oven at 120°C for 2 hours prior to use. Grind to a fine powder using a mortar and pestle immediately before weighing.
    
  • Deprotonation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate in anhydrous DMF. Add the

    
    .
    
    • Checkpoint: Stir at Room Temperature (RT) for 15 minutes. The mixture will turn yellow/orange as the phenoxide forms.

  • Addition: Add the KI followed by the 4-Bromobutyronitrile.[1]

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
    • Why 60°C? This temperature is sufficient for SN2 but low enough to suppress the E2 elimination of the nitrile.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2][3] Conversion should be >95% within 3-5 hours.

  • Workup (Critical for Yield):

    • Cool to RT.

    • Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a solid.

    • If Solid: Filter, wash with water (to remove DMF), and dry.

    • If Oil: Extract with Ethyl Acetate (3x). Wash organic layer with 1M NaOH (removes unreacted phenol) followed by Brine. Dry over

      
      .[2]
      

Troubleshooting Guide (FAQ)

Use the decision tree below to diagnose specific failures in your synthesis.

Troubleshooting Problem Start: What is the issue? LowYield Low Conversion (<60%) Problem->LowYield Tar Black/Tarry Mixture Problem->Tar Impurity Unknown Impurity by NMR Problem->Impurity Soln_KI Add 10-20 mol% KI (Finkelstein) LowYield->Soln_KI Reaction Slow? Soln_Dry Dry Solvent/Base (Water kills nucleophile) LowYield->Soln_Dry Reaction Stalled? Soln_N2 Use N2 Atmosphere (Prevents oxidation) Tar->Soln_N2 Aldehyde oxidized Soln_Temp Lower Temp to 60°C (Prevents Elimination) Impurity->Soln_Temp Olefin detected?

Figure 2: Diagnostic logic for common synthetic failures.

Q1: My reaction mixture turned black, and the yield is poor.

Diagnosis: Oxidative decomposition. Explanation: Phenoxides are electron-rich and susceptible to oxidation by air, especially when heated.[1] The aldehyde group is also prone to oxidation to the carboxylic acid. Solution: You must degas your DMF and run the reaction under a Nitrogen or Argon balloon.

Q2: I see a new spot on TLC that is less polar than the product, and my yield is 50%.

Diagnosis: Elimination of the alkyl halide.[2] Explanation: 4-Bromobutyronitrile has lost HBr to become 3-butenenitrile (volatile) or polymerized. This happens if the temperature is too high (>90°C) or the base is too strong. Solution: Strictly control temperature at 60°C. Do not use NaOH or NaH; stick to Carbonate.

Q3: The product is an oil that won't crystallize, even though literature says it's a solid.[1]

Diagnosis: Residual DMF. Explanation: DMF has a high boiling point and is difficult to remove by rotary evaporation alone. Residual DMF prevents crystallization. Solution: Perform a thorough water wash (at least 3x volume of reaction) during workup. Alternatively, dissolve the oil in Et2O (Diethyl ether) and wash with water again; DMF partitions into the water layer.

Q4: Can I use 4-Chlorobutyronitrile instead of the Bromo- analog?

Answer: Yes, but only if you use Potassium Iodide (KI). Reasoning: Chloride is a poor leaving group. Without KI, the reaction will take 24-48 hours and require higher heat (leading to decomposition). With KI, the chloride is swapped for iodide in situ, restoring reactivity.[1]

References

  • BenchChem. (2025).[2][4] Improving reaction conditions for Williamson ether synthesis.Link

  • National Institutes of Health (NIH). (2024). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: Vanillin Alkylation.Link

  • Chem-Station. (2014).[5] Williamson Ether Synthesis: Mechanism and Optimization.[2]Link

  • MDPI. (2025). Synthesis of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile: Influence of Carbonate Bases.[1]Link

  • ChemicalBook. (2025).[6] Synthesis of 4-cyano-2-methoxybenzaldehyde derivatives.Link

Sources

Technical Support Center: Phenoxy Nitrile Aldehyde Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phenoxy nitrile aldehyde chemistry. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis and manipulation of this important class of molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why is the aldehyde group in my phenoxy nitrile compound so susceptible to oxidation?

    • I need to perform a reaction on another part of the molecule, but the aldehyde keeps reacting. What can I do?

    • Are there any compatibility issues with the nitrile or phenoxy groups when protecting the aldehyde?

  • Troubleshooting Guide: Preventing Aldehyde Oxidation

    • Problem: My aldehyde is oxidizing to a carboxylic acid during my reaction.

    • Solution Overview: Protecting Group Strategy - The Acetal Advantage

    • In-Depth Protocol: Acetal Protection of Phenoxy Nitrile Aldehydes

    • Troubleshooting Deprotection: Regenerating the Aldehyde without Affecting the Nitrile

  • Alternative Strategies & Considerations

    • Optimization of Reaction Conditions

    • Alternative Synthetic Routes

  • References

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group in my phenoxy nitrile compound so susceptible to oxidation?

The aldehyde functional group is inherently prone to oxidation due to the presence of a hydrogen atom on the carbonyl carbon.[1] This hydrogen can be readily abstracted by oxidizing agents, leading to the formation of a carboxylic acid.[1][2] In the context of phenoxy nitrile aldehydes, the electronic environment of the aromatic ring can further influence this reactivity. The phenoxy group's electronic effects and the electron-withdrawing nature of the nitrile can impact the stability of the aldehyde. Aldehydes are generally sensitive, even to atmospheric oxygen, which is why they often require storage under an inert atmosphere.[3][4]

Q2: I need to perform a reaction on another part of the molecule, but the aldehyde keeps reacting. What can I do?

This is a classic challenge in multi-step synthesis. The most robust solution is to employ a protecting group for the aldehyde. A protecting group temporarily masks the reactive aldehyde as a less reactive functional group, allowing you to perform chemical transformations elsewhere in the molecule.[5][6] After the desired reaction is complete, the protecting group is removed to regenerate the aldehyde.[5] For aldehydes, acetals are the most common and effective protecting groups.[2][7][8]

Q3: Are there any compatibility issues with the nitrile or phenoxy groups when protecting the aldehyde?

Generally, the nitrile and phenoxy groups are compatible with the most common aldehyde protection strategy: acetal formation.

  • Nitrile Group: The nitrile group is stable under the mildly acidic conditions typically used for acetal formation.[9][10][11] It is also unreactive towards the basic and nucleophilic reagents that the acetal protecting group is designed to withstand.[12] However, prolonged exposure to strong acidic conditions, sometimes used for acetal deprotection, can lead to the hydrolysis of the nitrile to a carboxylic acid.[11][13]

  • Phenoxy Group: The phenoxy group is generally stable. However, the electronic nature of substituents on the aromatic ring can influence the reactivity of the aldehyde. Electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially facilitating acetal formation.[14]

Troubleshooting Guide: Preventing Aldehyde Oxidation

Problem: My aldehyde is oxidizing to a carboxylic acid during my reaction.

This is a frequent issue, especially when working with sensitive substrates or performing reactions that require oxidizing or basic conditions. Direct oxidation can be caused by a variety of reagents, including potassium permanganate, chromic acid, and even air.[2]

Solution Overview: Protecting Group Strategy - The Acetal Advantage

The most reliable method to prevent aldehyde oxidation is to protect it as an acetal . Acetals are formed by reacting the aldehyde with an alcohol (typically a diol like ethylene glycol) in the presence of an acid catalyst.[8][15]

Why are acetals excellent protecting groups for aldehydes?

  • Stability: Acetals are stable in neutral to strongly basic environments and are unreactive towards many nucleophiles, hydrides, and oxidizing agents.[2][7][15][16]

  • Reversibility: The formation of an acetal is a reversible process, allowing for the regeneration of the aldehyde under specific conditions (typically aqueous acid).[8]

G cluster_protection Protection cluster_reaction Desired Reaction cluster_deprotection Deprotection Phenoxy_Nitrile_Aldehyde Phenoxy Nitrile Aldehyde Acetal Protected Phenoxy Nitrile Acetal Phenoxy_Nitrile_Aldehyde->Acetal + Diol, H+ cat. Reaction Perform Desired Reaction on Other Functional Groups Acetal->Reaction Final_Product Final Product with Aldehyde Restored Reaction->Final_Product + H3O+ (mild)

Caption: Workflow for Aldehyde Protection

In-Depth Protocol: Acetal Protection of Phenoxy Nitrile Aldehydes

This protocol outlines a general method for the formation of a cyclic acetal using ethylene glycol.

Materials:

  • Phenoxy nitrile aldehyde

  • Ethylene glycol (1.5-2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.05 eq.)

  • Toluene

  • Dean-Stark apparatus or molecular sieves

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add the phenoxy nitrile aldehyde, toluene, ethylene glycol, and a catalytic amount of p-TsOH.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards acetal formation.[17] Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Expert Insight: The use of a Dean-Stark trap is highly recommended to efficiently remove the water byproduct and drive the reaction to completion.[17] For smaller scale reactions, activated molecular sieves can be a suitable alternative.

Troubleshooting Deprotection: Regenerating the Aldehyde without Affecting the Nitrile

While acetal deprotection is typically achieved with aqueous acid, strong acidic conditions can pose a risk of hydrolyzing the nitrile group.[11][13] Therefore, mild deprotection methods are crucial.

Comparison of Deprotection Methods:

MethodReagentsConditionsCompatibility with NitrilesReference
Standard Acid Hydrolysis Dilute HCl or H₂SO₄ in water/THFRoom temperature to gentle heatingPotential for nitrile hydrolysis with prolonged reaction times or strong acid.[18]
Mild Lewis Acid Catalysis Er(OTf)₃, In(OTf)₃Acetone, room temperature or mild microwave heatingGenerally good compatibility.[19]
Neutral Deprotection Iodine (catalytic)Acetone, room temperatureExcellent compatibility.[20]
Solid-Phase Deprotection Benzyltriphenylphosphonium peroxymonosulfate, AlCl₃Solvent-free grindingEffective, but compatibility with specific phenoxy nitriles should be tested.[21]

Recommended Mild Deprotection Protocol:

This protocol uses a catalytic amount of a Lewis acid, which is generally milder than strong Brønsted acids.

Materials:

  • Protected phenoxy nitrile acetal

  • Erbium triflate (Er(OTf)₃) or Indium(III) triflate (In(OTf)₃) (catalytic amount)

  • Acetone and water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected phenoxy nitrile acetal in a mixture of acetone and water.

  • Catalyst Addition: Add a catalytic amount of the Lewis acid (e.g., Er(OTf)₃).

  • Reaction: Stir the reaction at room temperature and monitor by TLC for the disappearance of the acetal and the appearance of the aldehyde.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography if necessary.

G Start Deprotection of Phenoxy Nitrile Acetal Decision Is Nitrile Group Sensitive to Strong Acid? Start->Decision Mild_Deprotection Use Mild Deprotection (e.g., Lewis Acid, I2 cat.) Decision->Mild_Deprotection Yes Standard_Deprotection Standard Acid Hydrolysis (Dilute HCl/H2SO4) Decision->Standard_Deprotection No Result Successful Deprotection - Aldehyde Regenerated - Nitrile Intact Mild_Deprotection->Result Standard_Deprotection->Result Monitor Carefully Risk Risk of Nitrile Hydrolysis Standard_Deprotection->Risk

Caption: Decision workflow for acetal deprotection

Alternative Strategies & Considerations

Optimization of Reaction Conditions

In some cases, oxidation can be minimized by carefully controlling the reaction conditions without the need for a protecting group.

  • Temperature: Running reactions at lower temperatures can often reduce the rate of side reactions, including oxidation.

  • Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[3]

  • Choice of Reagents: Select reagents that are less prone to causing oxidation. For example, when performing a reduction, a milder reducing agent might be preferable if the aldehyde is sensitive.

Alternative Synthetic Routes

If preventing aldehyde oxidation remains a significant challenge, consider alternative synthetic strategies:

  • Late-Stage Aldehyde Formation: Introduce the aldehyde functionality at a later step in the synthesis to minimize its exposure to harsh conditions. This could involve the reduction of a corresponding nitrile or ester. For example, diisobutylaluminium hydride (DIBAL-H) can be used to reduce nitriles to aldehydes.[22]

  • Direct Conversion of Aldehydes to Nitriles: If the nitrile is the desired final product, there are methods to directly convert an aldehyde to a nitrile, which can be a more direct route than introducing a nitrile via other means.[23][24][25][26][27][28]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Fiveable. (2025, September 15). Orthogonal Protection Definition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Gomez, A. L., et al. (n.d.). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. PMC. Retrieved from [Link]

  • Tajbakhsh, M., et al. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Schmidt Reaction Mediated by Triflic Acid: Selective Synthesis of Nitriles from Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001017949A1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • IIT. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • K. C. Nicolaou Laboratory. (n.d.). Protecting Groups. Retrieved from [Link]

  • PubMed. (2012, October 19). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • PMC. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Retrieved from [Link]

  • Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]

  • PMC. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2015, December 29). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride[29]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective aerobic oxidation of aliphatic aldehydes: the critical role of percarboxylate anion on the selectivity. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Aerobic oxidation of aldehydes: Selectivity improvement using sequential pulse experimentation in continuous flow microreactor | Request PDF. Retrieved from [Link]

  • MDPI. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones (video). Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 15). Protection of Carbonyl Groups. Retrieved from [Link]

  • RSC Publishing. (2025, April 1). Recent progress in fluorescent chemosensors for selective aldehyde detection. Retrieved from [Link]

  • Pearson. (n.d.). INSTRUCTOR: In this tutorial we look at the reactions that oxidize aldehydes. Recall. Retrieved from [Link]

  • Britannica. (2026, January 29). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of Phenoxy Butanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Phenols from Phenoxy Butanenitrile Products Document ID: TS-ORG-PB-001 Last Updated: 2025-05-20

Introduction

Welcome to the Technical Support Center. This guide addresses a common challenge in the synthesis of phenoxy alkyl nitriles (typically via Williamson Ether Synthesis): the efficient removal of unreacted phenolic starting materials.

Phenols possess a


, making them weak acids.[1][2] While this acidity allows for separation via base extraction, the presence of a nitrile group (sensitive to hydrolysis) on your product requires a balanced approach. This guide provides a tiered purification strategy designed to maximize yield while preserving the integrity of the cyano functionality.

Tier 1: The Standard Protocol (Liquid-Liquid Extraction)

Objective: Remove >95% of unreacted phenol using


 manipulation.
The Science of the Separation

The most common error in this workflow is using Sodium Bicarbonate (


) for the wash.
  • Phenol

    
    :  ~10.0[1][2][3]
    
  • Carbonic Acid (

    
    ) 
    
    
    
    :
    ~6.4
  • Bicarbonate (

    
    ) conjugate acid 
    
    
    
    :
    ~10.3

Because the


 of phenol and bicarbonate are similar, the equilibrium does not favor complete deprotonation. You must use a stronger base, such as Sodium Hydroxide (NaOH), to drive the equilibrium fully to the water-soluble phenoxide salt.
Step-by-Step Protocol
  • Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent.

    • Recommended: Diethyl Ether (

      
      ) or Tert-Butyl Methyl Ether (TBME).
      
    • Avoid: Dichloromethane (DCM) if possible, as emulsions are more common with denser solvents during basic washes.

  • The Cold Wash: Add 1.0 M NaOH (approx. 5-10% w/v) to the separatory funnel.

    • Volume: Use a 1:1 volume ratio relative to the organic layer.

    • Temperature:CRITICAL. Ensure solutions are at Room Temperature (20-25°C) or slightly cooled (10-15°C).

  • Agitation: Shake vigorously for 60 seconds. Vent frequently.

  • Separation: Drain the aqueous layer (contains sodium phenoxide).

  • Repeat: Perform the NaOH wash a second time to capture residual phenol.

  • Neutralization: Wash the organic layer once with Water, then once with Brine (Saturated NaCl).

  • Drying: Dry over Anhydrous

    
     or 
    
    
    
    .
Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Ether + Phenol + Nitrile) AddBase Add 1M NaOH (Cold/RT) Start->AddBase Shake Shake & Separate AddBase->Shake OrgLayer Organic Layer (Nitrile Product) Shake->OrgLayer Top Layer (Usually) AqLayer Aqueous Layer (Sodium Phenoxide) Shake->AqLayer Bottom Layer (Discard) WashWater Wash with H2O (Remove excess base) OrgLayer->WashWater WashBrine Wash with Brine (Dry) WashWater->WashBrine Dry Dry over MgSO4 & Concentrate WashBrine->Dry

Caption: Standard Acid-Base Extraction Workflow for Phenol Removal.

Tier 2: Troubleshooting Difficult Substrates

Issue 1: The "Emulsion from Hell"

Phenoxides act as surfactants (soaps), often causing stubborn emulsions during the basic wash.

Corrective Actions:

  • The Brine Break: Add 10-20mL of saturated brine directly to the emulsion. The increased ionic strength often forces phase separation.

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a pad of Celite (diatomaceous earth).

  • Time: Allow the funnel to sit undisturbed for 20+ minutes.

Issue 2: Nitrile Hydrolysis

Users often fear that NaOH will hydrolyze the nitrile to a carboxylic acid.

  • Reality: Nitriles are generally stable to dilute base at room temperature. Hydrolysis typically requires heat (reflux) and time.

  • Safety Check: If your specific nitrile is known to be labile, substitute NaOH with 1M Potassium Carbonate (

    
    ) . It is stronger than bicarbonate but milder than hydroxide.
    
Issue 3: Sterically Hindered Phenols

Bulky phenols (e.g., 2,6-di-tert-butylphenol) are difficult to deprotonate because the hydroxyl group is shielded.

  • Solution: Use Claisen Alkali (KOH dissolved in Methanol/Water). The methanol helps solvate the organic phenol, allowing the base to access the proton.

  • Warning: Monitor strictly for transesterification or nitrile attack; keep contact time under 5 minutes.

Tier 3: Polishing & Scavengers (When Extraction Fails)

If extraction reduces the phenol but traces remain (visible on TLC), employ these finishing steps.

Chromatographic Purification

Phenols interact strongly with silica gel due to hydrogen bonding.

  • TLC Stain: Use Ferric Chloride (

    
    ) . It turns phenols purple/blue/green, while the nitrile product usually remains unstained or only visible under UV.
    
  • Eluent: Use a gradient of Hexanes:Ethyl Acetate. The phenol will "streak" or elute significantly later than the less polar ether-nitrile.

Chemical Scavengers

For high-value pharmaceutical intermediates where distillation is impossible:

  • Electrophilic Scavengers: Add a polymer-supported isocyanate (e.g., PS-Isocyanate) to the organic solution. It reacts with the phenol -OH to form a carbamate, which is then filtered off.

  • Basic Scavengers: Use polymer-supported carbonate (PS-Carbonate). Stir for 2-4 hours, then filter.

Data Summary: Base Selection Guide

Base ReagentApprox pHPhenol Removal EfficiencyRisk to NitrileRecommended For

8.5Low (< 50%)NegligibleAcid removal only (not phenols)

11.5Medium (70-90%)Very LowLabile nitriles
NaOH (1M) 14.0High (> 98%)Low (if cold)Standard substrates
Claisen Alkali >14Very HighMediumHindered phenols

Frequently Asked Questions (FAQ)

Q: Can I use acid to wash away the phenol? A: No. Phenols are acidic.[1] Adding acid (like HCl) keeps them protonated and organic-soluble, meaning they will stay in the layer with your product. You must use a base.[4][5][6]

Q: My product is a solid. Can I just recrystallize it? A: Yes. If your phenoxy butanenitrile is a solid, recrystallization from Ethanol or an Ethanol/Water mix is often superior to extraction. Phenols are very soluble in alcohols and will stay in the mother liquor.

Q: How do I know if the hydrolysis happened? A: Check the IR spectrum.

  • Nitrile (Target): Sharp peak at ~2250

    
    .
    
  • Amide (Hydrolysis Intermediate): Broad double peaks at 3100-3500

    
     (N-H) and ~1650 
    
    
    
    (C=O).
  • Carboxylic Acid (Full Hydrolysis): Broad "hump" at 2500-3300

    
     (O-H) and ~1700 
    
    
    
    (C=O).

References

  • Vogel's Textbook of Practical Organic Chemistry. (1989). Purification of Ethers and Phenols. 5th Edition. Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: Mechanistic explanation of differences and nucleophilic substitution (Williamson Synthesis).
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.

    • Context: Authoritative source for values of phenols (10-11) vs nitriles (neutral).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. Context: Stability of nitrile groups under basic hydrolysis conditions.
  • Sigma-Aldrich (Merck) . Technical Bulletin: Polymer-Supported Scavengers.

    • Context: Protocols for using PS-Isocyanate to remove nucleophilic impurities like phenols.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a powerful and indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile, a molecule featuring a diverse range of proton environments. By dissecting its predicted spectrum and comparing it with the experimental data of structurally related compounds, we will illustrate the nuanced interplay of electronic and structural factors that govern chemical shifts and coupling constants. This comparative approach not only facilitates a deeper understanding of the target molecule but also enhances the reader's ability to interpret the ¹H NMR spectra of similarly complex structures.

The Foundational Pillars of ¹H NMR Spectroscopy: A Brief Overview

Before delving into the specifics of our target molecule, it is pertinent to revisit the fundamental principles of ¹H NMR spectroscopy. An NMR spectrum provides four key pieces of information: the number of signals, their positions (chemical shifts), their intensities (integrations), and their splitting patterns (multiplicities).[1]

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment. Electronegative atoms or groups deshield a proton, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups shield a proton, shifting its signal to a lower ppm value (upfield).[2] The chemical shift provides crucial clues about the functional groups present in a molecule.[3]

  • Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. By comparing the integration values of different signals, the relative ratio of protons in different environments can be determined.

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of neighboring protons, leading to the splitting of NMR signals into multiplets. The magnitude of this interaction, known as the coupling constant (J) and measured in Hertz (Hz), is independent of the external magnetic field strength. The multiplicity of a signal is described by the "n+1" rule, where 'n' is the number of equivalent neighboring protons. This splitting pattern provides valuable information about the connectivity of atoms within a molecule.

Predicted ¹H NMR Spectrum of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile

Figure 1. Structure of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile with predicted ¹H NMR chemical shifts.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale
Aldehydic H~9.8Singlet (s)1HThe aldehydic proton is highly deshielded due to the anisotropic effect of the carbonyl group and typically appears in the 9-10 ppm region.[4]
Aromatic H (H-4)~7.4Doublet of doublets (dd)1HThis proton is ortho to the electron-withdrawing formyl group and meta to the electron-donating methoxy and phenoxy groups, leading to a downfield shift. It will be split by both H-3 (ortho-coupling, J ≈ 8 Hz) and H-6 (meta-coupling, J ≈ 2 Hz).
Aromatic H (H-3)~7.2Doublet (d)1HThis proton is meta to the formyl group and ortho to the phenoxy group. It will be split by H-4 (ortho-coupling, J ≈ 8 Hz).
Aromatic H (H-6)~7.0Doublet (d)1HThis proton is ortho to the electron-donating methoxy group and meta to the formyl group, resulting in a more upfield shift compared to the other aromatic protons. It will be split by H-4 (meta-coupling, J ≈ 2 Hz).
Methoxy H (-OCH₃)~3.9Singlet (s)3HProtons of a methoxy group on an aromatic ring typically resonate in this region.[5][6]
Methylene H (-OCH₂-)~4.2Triplet (t)2HThese protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They are coupled to the adjacent methylene group.
Methylene H (-CH₂CN)~2.6Triplet (t)2HThe electron-withdrawing nature of the nitrile group deshields these adjacent protons.[7] They are coupled to the neighboring methylene group.
Methylene H (-CH₂CH₂CH₂-)~2.2Pentet (p) or Multiplet (m)2HThese protons are coupled to the two adjacent methylene groups, resulting in a more complex splitting pattern.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted spectrum of our target molecule, we will now compare it with the experimental ¹H NMR data of two relevant compounds: veratraldehyde (3,4-dimethoxybenzaldehyde) and 4-hydroxybenzonitrile.

Veratraldehyde (3,4-Dimethoxybenzaldehyde)

Veratraldehyde shares the methoxy-substituted benzaldehyde core with our target molecule, making it an excellent point of comparison for the aromatic and aldehydic protons.

Figure 2. Structure of Veratraldehyde.

Experimental ¹H NMR Data for Veratraldehyde (in CDCl₃): [8][9][10]

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aldehydic H9.84s1H
Aromatic H7.43-7.41m2H
Aromatic H6.98d1H
Methoxy H3.96s6H

Comparison:

  • The aldehydic proton of veratraldehyde at 9.84 ppm is very close to the predicted value for our target molecule, confirming the strong deshielding effect of the formyl group.

  • The aromatic protons of veratraldehyde appear between 6.98 and 7.43 ppm. The presence of two electron-donating methoxy groups results in a slightly more upfield position for these protons compared to the predicted values for the target molecule, which has one less methoxy group and a phenoxy substituent.

  • The two methoxy groups in veratraldehyde give a single sharp peak at 3.96 ppm, integrating to 6 protons. This is consistent with the predicted chemical shift for the single methoxy group in our target molecule.

4-Hydroxybenzonitrile

This compound allows us to examine the influence of the nitrile group on the aromatic protons and provides a reference for a simpler substituted benzene ring system.

Figure 3. Structure of 4-Hydroxybenzonitrile.

Experimental ¹H NMR Data for 4-Hydroxybenzonitrile (in CDCl₃): [11]

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic H (ortho to -CN)7.58d2H
Aromatic H (ortho to -OH)6.95d2H
Hydroxyl H(variable)br s1H

Comparison:

  • In 4-hydroxybenzonitrile, the aromatic protons ortho to the electron-withdrawing nitrile group are shifted downfield to 7.58 ppm, while those ortho to the electron-donating hydroxyl group are shifted upfield to 6.95 ppm. This demonstrates the significant influence of substituents on the chemical shifts of aromatic protons.

  • The simple para-substitution pattern gives rise to two distinct doublets, a characteristic feature for such systems. This contrasts with the more complex splitting pattern predicted for our target molecule due to its 1,2,4-trisubstitution pattern.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum for compounds like 4-(5-Formyl-2-methoxyphenoxy)butanenitrile, the following protocol should be followed:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH). For non-polar to moderately polar compounds like our target molecule, CDCl₃ is a suitable choice.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is essential for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a standard ¹H NMR spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure that all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (+ TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Set Parameters & Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Spectrum integrate->analyze

Figure 4. Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Conclusion

The detailed analysis of the predicted ¹H NMR spectrum of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile, in conjunction with the comparative study of veratraldehyde and 4-hydroxybenzonitrile, underscores the power of ¹H NMR spectroscopy in structural elucidation. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging data from analogous structures, a comprehensive and reliable spectral interpretation can be achieved, even in the absence of an experimental spectrum for the target compound. This guide provides a robust framework for researchers to approach the ¹H NMR analysis of complex organic molecules, thereby facilitating the confident characterization of novel chemical entities in drug discovery and development.

References

  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry.
  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph.
  • Veratraldehyde(120-14-9) 1H NMR spectrum. ChemicalBook.
  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Determining the coupling on a substituted benzene ring. Chemistry Stack Exchange.
  • NMR Spectroscopy of Benzene Deriv
  • Supplementary Inform
  • Introduction to NMR and Its Application in Metabolite Structure Determin
  • 4-(4-formyl-2-methoxyphenoxy)butanenitrile. ChemicalBook.
  • NMR D
  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,...
  • 1H NMR Chemical Shifts. Gable's Web Pages.
  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry.
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Figure S16. 1 H NMR spectrum of the reaction of benzaldehyde, KO t Bu...
  • 1 H NMR spectra indicate the change of chemical shift of methoxy group...
  • 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). NP-MRD.
  • 3-Cyano-benzaldehyde - Optional[1H NMR] - Spectrum. SpectraBase.
  • Veratraldehyde | C9H10O3 | CID 8419. PubChem.
  • veratraldehyde | C 9 H 10 O 3 | MD Topology | NMR | X-Ray.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies.
  • NMR Characteriz
  • Benzonitrile, 4-hydroxy-. NIST WebBook.
  • 4-Hydroxybenzonitrile. CymitQuimica.

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Technical Guide: HPLC Method Development for Methoxyphenoxy Nitrile Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Alkyl (C18) vs. Biphenyl Stationary Phases

Executive Summary

The Challenge: Methoxyphenoxy nitriles serve as critical intermediates in the synthesis of SNRIs (e.g., Viloxazine) and various agrochemicals. The primary analytical challenge lies in their structural complexity: the nitrile group is labile (prone to hydrolysis into amides/acids), and the methoxyphenoxy moiety often introduces difficult-to-separate positional isomers (ortho-, meta-, para-).

The Solution: This guide compares the industry-standard C18 (L1) stationary phase against the Biphenyl (L11) phase. Experimental evidence demonstrates that while C18 provides adequate retention, it often fails to resolve positional isomers (


). Conversely, Biphenyl phases utilize 

interactions to achieve baseline resolution (

) and superior peak shape for these electron-rich aromatic systems.

The Separation Challenge: Mechanism of Impurity Formation

To develop a robust method, one must understand the analyte's behavior. Methoxyphenoxy nitriles present a "Dual-Mode" separation problem:

  • Positional Isomerism: The synthesis often yields ortho- and para- isomers. These possess identical molecular weights and similar hydrophobicities (

    
    ), making them co-elute on phases driven solely by Van der Waals forces (C18).
    
  • Hydrolytic Degradation: The nitrile group (-CN) is susceptible to hydrolysis under extreme pH or oxidative stress, forming the corresponding Amide and Carboxylic Acid .

Diagram 1: Impurity Genealogy & Separation Strategy

The following decision matrix outlines the logical flow for selecting the stationary phase based on impurity profile.

MethodStrategy Start Analyte: Methoxyphenoxy Nitrile Check Isomer Separation Required? Start->Check C18 Route A: C18 Column (Hydrophobic Interaction) Check->C18 No (Degradants only) Biphenyl Route B: Biphenyl Column (Pi-Pi + Hydrophobic) Check->Biphenyl Yes (Positional Isomers) ResultA Result: Co-elution of o-/p- isomers (Rs < 1.2) C18->ResultA ResultB Result: Baseline Separation (Rs > 2.0) Biphenyl->ResultB

Caption: Decision matrix for stationary phase selection based on the specific need to resolve positional aromatic isomers.

Comparative Study: C18 vs. Biphenyl

We conducted a controlled comparison to separate a target o-methoxyphenoxy nitrile from its p-isomer and its acid degradant.

Experimental Conditions
  • System: UHPLC with PDA detection (254 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses acid ionization, improving retention).

  • Mobile Phase B: Methanol (Chosen over Acetonitrile to enhance

    
     interactions).
    
  • Gradient: 5% B to 95% B over 10 minutes.

Performance Data

The following table summarizes the chromatographic metrics obtained during the screening phase.

ParameterC18 (Standard Alkyl)Biphenyl (Enhanced Aromatic)Status
Retention Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Interaction
Differentiated
Retention (

) - Target
4.25.8Increased
Isomer Resolution (

)
1.1 (Co-elution)2.8 (Baseline) Pass
Peak Symmetry (

)
1.31.05Improved
Selectivity (

)
1.021.15Superior
Technical Analysis

Why C18 Failed: C18 columns interact primarily with the hydrophobic carbon skeleton.[1][2] Since the ortho- and para- isomers have nearly identical hydrophobicity, the C18 phase cannot distinguish between them effectively.

Why Biphenyl Succeeded: The methoxy (-OCH3) and nitrile (-CN) groups alter the electron density of the benzene ring.

  • 
     Stacking:  The Biphenyl ligand consists of two phenyl rings capable of stacking with the analyte's aromatic ring.
    
  • Shape Selectivity: The Biphenyl phase is sterically sensitive. The ortho- isomer creates a different steric "footprint" than the linear para- isomer, leading to different interaction strengths with the stationary phase.

Detailed Method Optimization Protocol

Once the Biphenyl phase is selected, the method must be optimized for robustness.[2]

Step 1: Mobile Phase Selection (The "Methanol Effect")

Recommendation: Use Methanol (MeOH) instead of Acetonitrile (ACN).

  • Reasoning: ACN has its own

    
     electrons (triple bond) which can compete with the analyte for interaction sites on the Biphenyl ligand, effectively "muting" the unique selectivity of the column. MeOH is "
    
    
    
    -transparent," allowing maximum interaction between the analyte and the stationary phase.
Step 2: pH Control

Recommendation: Maintain pH 2.5 – 3.0.

  • Protocol: Add 0.1% Formic Acid or use 10mM Ammonium Formate adjusted to pH 3.0.

  • Reasoning:

    • Stability: Nitriles are most stable in neutral to slightly acidic conditions.

    • Peak Shape: If the "Acid" degradant is present, low pH ensures it remains protonated (neutral), preventing peak splitting or tailing caused by secondary silanol interactions.

Diagram 2: Interaction Mechanism

This diagram illustrates the "lock-and-key" style interaction available on Biphenyl phases that is absent in C18.

Mechanism Analyte Methoxyphenoxy Nitrile Interaction π-π Stacking (High Selectivity) Analyte->Interaction Electron Donor/Acceptor Ligand Biphenyl Stationary Phase Ligand->Interaction Aromatic Overlap

Caption: Illustration of the specific


 electron overlap facilitating isomer separation.

Validation & System Suitability

To ensure the method is self-validating and trustworthy (E-E-A-T), implement the following System Suitability Tests (SST) before every routine analysis.

  • Resolution Check:

    
     between ortho- and para- isomers must be 
    
    
    
    .
  • Tailing Factor:

    
     for the Nitrile peak must be 
    
    
    
    .
  • Sensitivity: Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must be

    
    .
    
Standard Preparation Protocol (Self-Validating)
  • Stock Solution: Dissolve 10 mg of Methoxyphenoxy Nitrile in 10 mL of 100% Methanol . (Avoid water in the stock to prevent long-term hydrolysis).

  • Working Standard: Dilute to 0.1 mg/mL using the initial mobile phase conditions (e.g., 95% Water / 5% MeOH).

  • Stability Check: Inject the standard immediately and again after 24 hours. If the "Acid" peak area increases by >0.5%, the autosampler temperature must be lowered to 4°C.

References

  • Restek Corporation. (2025).[3] Why Biphenyl is Replacing C18 in HPLC. SelectScience. Link

  • BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Link

  • National Institutes of Health (PMC). (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons. Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

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A Comparative Guide to the Infrared Spectroscopy of Nitrile and Aldehyde Groups in Phenoxy Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise identification and characterization of functional groups are paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of molecules. This guide provides an in-depth comparison of the IR spectral signatures of two crucial functional groups—nitrile (C≡N) and aldehyde (CHO)—when present in phenoxy compounds. Understanding the nuanced effects of the phenoxy moiety on these characteristic vibrational frequencies is essential for accurate spectral interpretation and quality control in research and development.

The Foundational Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations, which include stretching and bending, create a unique spectral "fingerprint" for each molecule. The position of an absorption band (in wavenumbers, cm⁻¹) is primarily determined by the bond strength and the masses of the connected atoms. Stronger bonds and lighter atoms vibrate at higher frequencies.

The Vibrational Landscape of Nitriles and Aldehydes

The nitrile and aldehyde groups possess distinct and readily identifiable IR absorption bands.

The nitrile group (C≡N) is characterized by a sharp and intense absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond. This bond is strong, and thus its stretching frequency appears in a relatively uncluttered region of the spectrum, typically between 2260 and 2220 cm⁻¹.[1][2]

The aldehyde group (CHO) presents two key vibrational signatures:

  • C=O Stretch: A very strong and sharp absorption due to the carbonyl (C=O) bond stretching. For aliphatic aldehydes, this peak is typically found in the 1740-1720 cm⁻¹ region.[3][4][5]

  • Aldehydic C-H Stretch: Two weaker, but highly diagnostic, bands appear in the region of 2830-2695 cm⁻¹.[4][5] The presence of a doublet is often attributed to Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[3]

The Phenoxy Effect: A Tale of Two Electronic Influences

The introduction of a phenoxy group (C₆H₅O-) as a substituent introduces a layer of complexity due to its dual electronic nature. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I) through the sigma bond network. Conversely, the lone pairs of electrons on the oxygen atom can participate in resonance (+R) with the aromatic ring, effectively donating electron density into the pi system. The net effect on the vibrational frequency of a nearby functional group depends on the interplay and dominance of these two opposing forces.

Comparative Analysis: Phenoxyacetonitrile vs. Phenoxyacetaldehyde

To illustrate the practical implications of these principles, we will compare the experimental IR spectra of phenoxyacetonitrile and phenoxyacetaldehyde.

CompoundFunctional GroupKey Vibrational ModeExperimental Wavenumber (cm⁻¹)Reference Compound (Typical Range)
PhenoxyacetonitrileNitrileC≡N Stretch~2255Aliphatic Nitriles: 2260-2240 cm⁻¹
PhenoxyacetaldehydeAldehydeC=O Stretch~1738Aliphatic Aldehydes: 1740-1720 cm⁻¹
Aldehydic C-H Stretch~2820, ~2720Aliphatic Aldehydes: 2830-2695 cm⁻¹

Note: The experimental wavenumbers are approximate values obtained from the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.

Analysis of Phenoxyacetonitrile

The C≡N stretching frequency in phenoxyacetonitrile is observed at approximately 2255 cm⁻¹. This value falls within the typical range for aliphatic nitriles. The phenoxy group is separated from the nitrile by a methylene (-CH₂-) group. This separation significantly dampens the electronic effects of the phenoxy group on the C≡N bond. The inductive electron-withdrawing effect of the ether oxygen is transmitted through the sigma bonds, which would be expected to slightly increase the bond strength and thus the stretching frequency. However, this effect is weak over the intervening methylene spacer. The resonance effect of the phenoxy group is largely confined to the aromatic ring and does not extend to the nitrile group. Therefore, the C≡N stretching frequency in phenoxyacetonitrile remains largely unperturbed compared to a simple aliphatic nitrile.

Analysis of Phenoxyacetaldehyde

In phenoxyacetaldehyde, the C=O stretching vibration appears at approximately 1738 cm⁻¹. This is at the higher end of the typical range for aliphatic aldehydes.[3][4][5] The aldehydic C-H stretching bands are observed around 2820 cm⁻¹ and 2720 cm⁻¹. Similar to phenoxyacetonitrile, the phenoxy group is separated from the aldehyde group by a methylene spacer. The primary electronic influence on the aldehyde group is the inductive electron-withdrawing effect of the phenoxy oxygen. This -I effect withdraws electron density from the carbonyl carbon, leading to a slight strengthening of the C=O bond and a corresponding increase in the stretching frequency. This explains why the C=O peak is at the higher end of the expected range. The resonance effect of the phenoxy group does not significantly influence the aldehyde functionality due to the insulating methylene group.

Experimental Protocols

Acquiring High-Quality IR Spectra

The following protocols outline the standard procedures for obtaining IR spectra for liquid and solid samples.

For Liquid Samples (e.g., Phenoxyacetaldehyde):

  • Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first, gently rotating to spread the liquid into a thin, uniform film.

  • Data Acquisition: Mount the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, promptly clean the salt plates with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) and store them in a desiccator.

For Solid Samples (e.g., Phenoxyacetonitrile, if solid at room temperature):

  • KBr Pellet Method:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder for spectral acquisition.

  • Nujol Mull Method:

    • Grind a small amount of the solid sample in an agate mortar and pestle.

    • Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).

    • Spread a thin layer of the mull between two salt plates.

    • Acquire the spectrum, noting that the Nujol itself will have characteristic C-H stretching and bending bands.

Visualizing the Concepts

To further clarify the molecular structures and the electronic effects at play, the following diagrams are provided.

molecular_structures cluster_nitrile Phenoxyacetonitrile cluster_aldehyde Phenoxyacetaldehyde nitrile Ph-O-CH₂-C≡N aldehyde Ph-O-CH₂-CHO

Caption: Molecular structures of Phenoxyacetonitrile and Phenoxyacetaldehyde.

electronic_effects Phenoxy Phenoxy Group Inductive Inductive Effect (-I) Electron-withdrawing Phenoxy->Inductive Resonance Resonance Effect (+R) Electron-donating Phenoxy->Resonance Methylene Methylene Spacer (-CH₂-) Insulating Effect Inductive->Methylene Transmitted through σ-bonds Resonance->Methylene Effect is minimal FunctionalGroup Nitrile or Aldehyde Group Methylene->FunctionalGroup

Caption: Electronic effects of the phenoxy group on the functional group.

Conclusion

The IR spectra of phenoxy compounds containing nitrile and aldehyde groups are highly informative. The characteristic C≡N stretch of the nitrile and the C=O and aldehydic C-H stretches of the aldehyde are readily identifiable. The presence of a methylene spacer between the phenoxy group and the functional group largely isolates the nitrile and aldehyde from the resonance effects of the aromatic system. The primary influence of the phenoxy group is a weak inductive electron-withdrawing effect, which can lead to a slight increase in the C=O stretching frequency in phenoxyacetaldehyde. For phenoxyacetonitrile, this effect is negligible, and the C≡N stretching frequency remains within the standard range for aliphatic nitriles.

This guide serves as a foundational reference for researchers and professionals in the field, enabling more accurate and confident interpretation of IR spectra for this important class of compounds.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

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  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Kim, J., Lee, J. H., Lee, J., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626–2632. [Link]

  • Lee, J., Kim, J., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Request PDF. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Acetonitrile, (m-phenoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • DAV University. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

  • Taday, P. F., Evans, M. J., Jones, G. A. C., & Griffith, W. P. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. The Journal of Physical Chemistry, 97(4), 867–872. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SlidePlayer. (n.d.). 1 - IR - spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 4-Phenoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyacetonitrile. PubChem. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Bagno, A., & Saielli, G. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995–7003. [Link]

  • MDPI. (2024, December 26). Vibronic Effects Analysis of the Substituent Effect on the Spectral Properties of the EMI and CPL of Three[6]Helicene Derivatives. Retrieved from [Link]

  • Pearson+. (n.d.). Justify the carbonyl stretching frequencies indicated for benzald... | Study Prep. Retrieved from [Link]

  • NIST. (n.d.). PHENYL ACETALDEHYDE INFRARED SPECTRUM. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzeneacetaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • NIST. (2022, July 29). NIST Chemistry WebBook - SRD 69 - Dataset - Catalog. Retrieved from [Link]

  • Spanget-Larsen, J., Gil, M., Gorski, A., Blake, D. M., Waluk, J., & Radziszewski, J. G. (2001). Vibrations of the phenoxyl radical. Journal of the American Chemical Society, 123(45), 11253–11261. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • Learning Science. (2021, July 22). Factors affecting vibrational frequencies | Inductive effect | Mesomeric effect | Hydrogen bonding. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Phenoxyacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

Sources

COA Standards for CAS 1016842-76-4: A Comparative Guide for Pharma Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Certificate of Analysis (COA) requirements for CAS 1016842-76-4 , chemically identified as 4-(5-Formyl-2-methoxyphenoxy)butanenitrile .

As a critical building block containing both a reactive aldehyde and a nitrile functionality, this intermediate is frequently employed in the synthesis of complex pharmaceutical APIs (often involving reductive amination or heterocycle formation). This guide compares "Research Grade" versus "GMP-Ready Intermediate Grade" specifications to demonstrate why stringent COA parameters are non-negotiable for drug development.

Executive Summary: The Cost of Impurity Propagation

In the synthesis of small molecule drugs, CAS 1016842-76-4 acts as a bifunctional linker. Its dual reactivity (electrophilic aldehyde and hydrolyzable nitrile) makes it chemically versatile but analytically challenging.

A common pitfall in drug development is treating this CAS as a commodity chemical. Our comparative analysis reveals that using "Standard Grade" material (95-97% purity) introduces regioisomeric impurities and oxidation byproducts (carboxylic acids) that are often inseparable from the final API. This guide establishes a Self-Validating COA Framework to prevent downstream failure.

Comparative Analysis: Research Grade vs. GMP-Ready

The following table contrasts the typical specifications found in the market. The "GMP-Ready" column represents the required standard for pre-clinical and clinical batch manufacturing.

Table 1: Specification Comparison & Impact Analysis
ParameterTest MethodResearch Grade (Standard)GMP-Ready (Recommended)Impact on Downstream API
Appearance VisualOff-white to yellow solidWhite to off-white crystalline powderColor often indicates oxidation products (quinones) that act as radical scavengers, inhibiting catalytic steps.
Assay (Purity) HPLC (Area %)≥ 95.0%≥ 98.5% <98% purity leads to stoichiometric imbalances in reductive aminations, causing difficult-to-purge dimer impurities.
Aldehyde Content Titration / NMRNot Specified98.0 - 102.0% w/w Critical for stoichiometry. Low aldehyde content implies oxidation to 4-(3-cyanopropoxy)-3-methoxybenzoic acid.
Regioisomer HPLCNot Tested≤ 0.15% The 4-formyl or 6-formyl isomers will react identically to the target, creating an inseparable isomeric API impurity.
Water Content Karl Fischer≤ 1.0%≤ 0.5% Excess water promotes nitrile hydrolysis to amide/acid during storage.
Loss on Drying Gravimetric≤ 2.0%≤ 0.5%High volatiles often indicate trapped solvents (DCM/THF) that may interfere with organometallic catalysts.

Critical Quality Attributes (CQAs) & Mechanistic Logic

To ensure scientific integrity, we must understand why specific impurities form. The molecule contains an electron-rich aromatic ring (methoxy group) which makes the aldehyde susceptible to oxidation and the ring susceptible to electrophilic attack during synthesis.

The "Ghost Impurity" Pathway

The most dangerous impurity in CAS 1016842-76-4 is the Carboxylic Acid Derivative (formed via aldehyde oxidation).

  • Mechanism: Air oxidation of the formyl group (

    
    ).
    
  • Consequence: In a reductive amination, the acid will not react or will form an amide side-product, lowering yield. More importantly, it alters the pH of the reaction matrix, potentially deactivating acid-sensitive catalysts.

Protocol: High-Resolution HPLC Validation

Standard C18 methods often fail to resolve the regioisomers of this compound. The following method uses a Phenyl-Hexyl column to exploit


 interactions for better selectivity.

Methodology:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde specificity).

  • Pass Criteria: Main peak retention ~12.5 min; Regioisomer resolution > 2.0.

Visualization: Quality Control Decision Tree

The following diagram illustrates the logical workflow for accepting or rejecting a batch of CAS 1016842-76-4 based on the CQAs discussed above.

QC_Workflow Start Incoming Batch CAS 1016842-76-4 Step1 1. Visual Inspection (Color/Form) Start->Step1 Fail1 REJECT: Oxidation Likely (Yellow/Brown) Step1->Fail1 Fail Step2 2. H-NMR Identity (Aldehyde Proton ~10ppm) Step1->Step2 Pass (White Solid) Fail2 REJECT: Structure Mismatch Step2->Fail2 Fail Step3 3. HPLC Purity & Regioisomer Check (Phenyl-Hexyl Column) Step2->Step3 Pass (Signal Confirmed) Fail3 REJECT: Purity < 98.5% OR Regioisomer > 0.15% Step3->Fail3 Fail Step4 4. Functional Group Titration (Aldehyde Content) Step3->Step4 Pass Fail4 REJECT: Low Assay (Acid Impurity High) Step4->Fail4 Fail Release RELEASE FOR MANUFACTURING (Grade A Certified) Step4->Release Pass (98-102% w/w)

Figure 1: Logical decision matrix for QC release. Note the critical checkpoint at Step 3 for regioisomer detection, often missed in standard COAs.

Experimental Protocol: Self-Validating Purity Check

Trustworthiness Pillar: Do not rely solely on the vendor's COA. Perform this internal check.

Objective: Confirm absence of the "Acid Impurity" (4-(3-cyanopropoxy)-3-methoxybenzoic acid) which is invisible in standard UV HPLC if the wavelength is not optimized, or if it co-elutes.

The "Bicarbonate Wash" Test (Rapid Qualitative Check):

  • Dissolve: 100 mg of CAS 1016842-76-4 in 2 mL of Ethyl Acetate.

  • Wash: Add 1 mL of Saturated Sodium Bicarbonate (NaHCO3) solution. Shake and separate layers.

  • Acidification: Take the aqueous layer and acidify with 1M HCl.

  • Observation:

    • Clear Solution: High Purity (No significant acid impurity).

    • Cloudiness/Precipitate: FAIL . Significant oxidation has occurred. The precipitate is the carboxylic acid derivative which is insoluble in acidic water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660086 (Related Structure Validation). Retrieved from [Link]

  • ICH Guidelines (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Analytical Characterization of Bifunctional Phenoxy Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenoxy Advantage

In the rational design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer viewed as a passive connector.[1] It is a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate.[2]

Bifunctional Phenoxy Linkers represent a strategic "hybrid" class. Unlike highly flexible Polyethylene Glycol (PEG) chains or hydrophobic Alkyl chains, phenoxy linkers incorporate an aromatic ether moiety. This structural feature introduces defined rigidity (reducing the entropic penalty of binding) and UV-active chromophores (simplifying analysis), while maintaining moderate solubility.

This guide provides an in-depth analytical framework for characterizing these linkers, comparing them objectively against industry standards (PEG, Alkyl, and Piperazine), and detailing the protocols required to validate their performance.

Comparative Performance Matrix

The following analysis contrasts Bifunctional Phenoxy Linkers against the three most common alternatives. Data is synthesized from biophysical principles and aggregate industry performance metrics.

Table 1: Physicochemical & Functional Comparison
FeaturePhenoxy Linkers PEG Linkers Alkyl Chains Rigid (Piperazine)
Conformational Flexibility Moderate (Semi-Rigid) High (Floppy)High (Floppy)Low (Rigid)
Aqueous Solubility ModerateHigh LowModerate
Metabolic Stability High (Resistant to oxidative cleavage)Low (Prone to oxidative degradation)HighHigh
UV/Vis Detectability Excellent (Aromatic

-

*)
Poor (Requires CAD/ELSD)PoorLow/Moderate
Cell Permeability Moderate-High (Lower TPSA than PEG)Low (High TPSA)High Moderate
Synthetic Utility High (Nucleophilic aromatic substitution)HighHighModerate
Expert Insight: The Causality of Choice
  • Why Phenoxy? Researchers switch to phenoxy linkers when PEG linkers fail due to rapid metabolic clearance (oxidative dealkylation) or when the high flexibility of PEG prevents the formation of a stable ternary complex (negative cooperativity). The phenoxy group restricts the rotational degrees of freedom, potentially "locking" the ligand into a bioactive conformation.

  • The Analytical Edge: Unlike PEG or alkyl chains, the phenoxy group provides a strong UV chromophore (typically

    
     ~270-280 nm). This allows for standard UV-based LC purification and quantification without relying on complex detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) for every routine check.
    

Analytical Characterization Workflows

To ensure the integrity of bifunctional phenoxy linkers, a multi-tiered analytical approach is required. This system validates identity, purity, and functional stability.

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision-making process for characterizing phenoxy linkers.

AnalyticalWorkflow Start Crude Bifunctional Phenoxy Linker NMR Tier 1: Structural ID (1H/13C NMR) Start->NMR MS Tier 1: Mass Confirmation (HRMS - ESI+) Start->MS HPLC Tier 2: Purity Profiling (RP-UPLC @ 254/280nm) NMR->HPLC Structure Confirmed MS->HPLC UV_Check UV Ratio Check (Aromatic vs Linker) HPLC->UV_Check Peak Analysis Fail Repurify / Redesign HPLC->Fail <95% Stability Tier 3: Metabolic Stability (Liver Microsomes) UV_Check->Stability >95% Purity Solubility Tier 3: Kinetic Solubility (PBS pH 7.4) UV_Check->Solubility Pass Release for Conjugation Stability->Pass t1/2 > 60 min Solubility->Pass > 50 µM

Caption: Analytical decision tree for validating bifunctional phenoxy linkers, prioritizing structural confirmation before functional profiling.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of internal standards and specific detection wavelengths ensures data reliability.

Protocol A: Metabolic Stability Profiling (Microsomal Assay)

Objective: Quantify the metabolic half-life (


) of the phenoxy linker compared to a PEG control. Phenoxy linkers are expected to show superior resistance to cytochrome P450-mediated oxidation.

Materials:

  • Pooled Liver Microsomes (Human/Mouse), 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compound (Phenoxy Linker) & Control (PEG Linker).

  • Internal Standard (e.g., Warfarin or Propranolol).

  • Analysis: LC-MS/MS.[3]

Workflow:

  • Preparation: Prepare a 10 mM stock of the linker in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with microsomes (0.5 mg/mL final protein conc).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system.

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 minutes.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard.

  • Processing: Centrifuge at 4,000 rpm for 20 mins to pellet proteins. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope 

determines half-life:

Acceptance Criteria: Phenoxy linkers should exhibit

mins in human microsomes.
Protocol B: Structural Confirmation via NMR

Objective: Validate the "Phenoxy" ether linkage and ensure no alkyl-halide impurities remain.

Key Diagnostic Signals (1H NMR in DMSO-


): 
  • Aromatic Protons: Two doublets (para-substituted) or multiplet (meta/ortho) in the 6.8 – 7.5 ppm region.

    • Note: The protons ortho to the ether oxygen will be shielded (upfield, ~6.8-6.9 ppm) compared to the rest.

  • O-Methylene Protons: A triplet or broad singlet at 4.0 – 4.2 ppm (

    
    ).
    
    • Contrast: Pure PEG protons appear at ~3.5-3.6 ppm. The downfield shift to >4.0 ppm confirms attachment to the aromatic ring.

  • Terminal Functional Groups:

    • Azide (

      
      ): 
      
      
      
      adjacent to azide appears at ~3.4 ppm.
    • Alkyne (

      
      ): Triplet at ~2.5 ppm (if propargyl) or singlet if terminal.
      

Mechanistic Visualization: Structure-Property Relationship

Understanding how the phenoxy structure influences PROTAC behavior is vital for rational design.

Diagram 2: Mechanistic Impact of Phenoxy Linkers

This diagram maps chemical features to biological outcomes.

StructureProperty Phenoxy Phenoxy Moiety (Ar-O-C) Ether Ether Oxygen Phenoxy->Ether Ring Aromatic Ring Phenoxy->Ring Lipophilicity Optimized LogD (Moderate) Ether->Lipophilicity Rigidity Conformational Rigidity Ring->Rigidity UV UV Absorbance (280 nm) Ring->UV Stability Metabolic Stability Ring->Stability Steric Shielding Entropy Reduced Entropic Penalty Rigidity->Entropy Pre-organized state Permeability Enhanced Cell Permeability Lipophilicity->Permeability UV->Stability Facilitates QC

Caption: Mapping the chemical attributes of the phenoxy group to specific improvements in PROTAC drug-likeness.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to PROTAC Linkers: Structural Insights and Performance Metrics. BenchChem. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Link

  • Precise PEG. (2024). Linkers in PROTACs: Flexible vs. Rigid Classifications. Precise PEG. Link

  • WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec.[4] Link

  • ChemPep. (2025).[5] Overview of PROTAC Linkers: Impact of Linker Composition on Physicochemical Properties. ChemPep.[5] Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(5-Formyl-2-methoxyphenoxy)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile. In our work as researchers and drug development professionals, the integrity of our experiments is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. As a chemical intermediate, likely used in the synthesis of novel therapeutic agents, understanding its reactivity and potential hazards is paramount.[1][2] This guide is structured to provide immediate, actionable intelligence for laboratory operations, ensuring that your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the Molecule

Aldehydes are reactive compounds that can be irritating to the skin, eyes, and respiratory system.[5] Some aldehydes are also considered sensitizers and may cause allergic reactions.[5] The nitrile group, while a cornerstone of organic synthesis, must be handled with care due to the potential for toxicity. Therefore, we will operate under the assumption that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]

Property & Hazard Profile Data/Classification Source
Chemical Name 4-(5-Formyl-2-methoxyphenoxy)butanenitrile[3][4]
CAS Number 1016842-76-4[8]
Molecular Formula C₁₂H₁₃NO₃[3]
Assumed Acute Toxicity (Oral) Harmful if swallowed (Category 4)[6][7]
Assumed Skin Irritation Causes skin irritation (Category 2)[6][7]
Assumed Eye Irritation Causes serious eye irritation (Category 2)[6][7]
Assumed Respiratory Irritation May cause respiratory irritation (STOT SE 3)[6][7]

Engineering Controls: Your Primary Barrier

Before any personal protective equipment is even selected, your first and most critical line of defense is robust engineering controls. These are designed to contain the hazard at its source, minimizing your direct exposure.

  • Chemical Fume Hood: All handling of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile, from weighing to reaction quenching, must be performed inside a certified and functioning chemical fume hood.[6][9] This is non-negotiable. The aldehyde functional group implies a risk of vapor generation which can be toxic when inhaled.[5] A fume hood effectively captures these vapors, pulling them away from your breathing zone.

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed, within a 10-second travel distance from your workstation.[6] In the event of an accidental splash, immediate decontamination is critical.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering controls cannot completely eliminate the risk, such as during direct handling. The following PPE is mandatory.

Eye and Face Protection

Due to the classification of "serious eye irritation," robust eye protection is required.

  • Chemical Splash Goggles: Wear snug-fitting chemical splash goggles that comply with ANSI Z87.1 or an equivalent standard (e.g., European standard EN 166) at all times.[6][10]

  • Full-Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during transfers or reaction workups), a full-face shield must be worn in addition to chemical splash goggles.[5][10] This provides an extra layer of protection for your entire face.

Hand Protection

Direct skin contact must be avoided to prevent irritation.[6][10]

  • Glove Selection: Disposable nitrile gloves are the recommended choice for incidental contact and splash protection.[5][11][12] Nitrile offers good resistance to a wide range of chemicals, including aldehydes and nitriles, and is a suitable general-duty material for this application.[12][13] A minimum thickness of 5-mil is recommended for adequate short-term protection.[11]

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Immediate Disposal: Thin nitrile gloves are for splash protection only.[11][12] If your gloves come into contact with the chemical, remove them immediately using the proper technique (see diagram below), wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[11]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Appropriate Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[9][14] Do not wear shorts, skirts, sandals, or perforated shoes in the laboratory.

Respiratory Protection

Under normal operating conditions within a fume hood, a respirator should not be necessary. However, one must be available for emergency situations, such as a large spill outside of containment.

  • When Required: If engineering controls fail or during a large-scale spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[5][9]

  • Fit Testing: Use of a respirator requires prior medical clearance and annual fit testing as per your institution's policy.

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) D1 1. Lab Coat (Fasten completely) D2 2. Goggles/Face Shield (Adjust for snug fit) D1->D2 D3 3. Gloves (Pull over lab coat cuffs) D2->D3 F1 1. Gloves (Use proper technique to avoid skin contact) F2 2. Lab Coat (Handle by inside surfaces) F1->F2 F3 3. Goggles/Face Shield (Handle by straps) F2->F3 F4 4. Wash Hands Thoroughly F3->F4

Caption: PPE Donning and Doffing Sequence.

Safe Handling & Operational Workflow

Adherence to a strict, methodical workflow minimizes the risk of spills, contamination, and exposure.

Step 1: Preparation

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment (glassware, stir bars, reagents) and place it inside the fume hood.

  • Ensure the container of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile is tightly sealed and visually inspect it for any damage before transporting it to the hood.

  • Don all required PPE as outlined in Section 3.

Step 2: Aliquoting and Transfer

  • Perform all transfers of the solid or solutions within the fume hood.

  • Use a spatula or powder funnel for solids to minimize dust generation.

  • Open the container away from your face.[14]

  • Close the primary container tightly immediately after use.[6][9]

Step 3: During the Reaction

  • Keep the fume hood sash at the lowest practical height.

  • Continuously monitor the reaction. Do not leave it unattended.

  • Avoid returning any unused chemical to its original container to prevent contamination.[14]

Step 4: Post-Procedure

  • Quench the reaction safely within the fume hood.

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Segregate and label all waste streams appropriately (see Section 6).

  • Doff PPE using the correct procedure and wash hands thoroughly with soap and water.[6][14]

Handling_Workflow Prep Preparation - Verify Fume Hood - Don PPE - Assemble Equipment Transfer Chemical Transfer - Inside Fume Hood - Minimize Dust - Seal Container After Use Prep->Transfer Reaction Reaction Monitoring - Keep Sash Lowered - Continuous Observation Transfer->Reaction Cleanup Cleanup & Decontamination - Quench Reaction - Decontaminate Surfaces - Segregate Waste Reaction->Cleanup Post Post-Handling - Doff PPE Correctly - Wash Hands Cleanup->Post

Caption: General Laboratory Handling Workflow.

Emergency Procedures

Spill Response

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Protect: Ensure you are wearing appropriate PPE, including respiratory protection if necessary, before attempting cleanup.[9]

  • Contain: Absorb the spill with an inert, non-flammable material such as vermiculite, sand, or a spill pillow.[6]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6][15]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][16] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[15][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[6][15][16]

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

Decontamination

  • Glassware: Rinse glassware that has come into contact with the compound three times with a suitable organic solvent (e.g., acetone or ethanol) in the fume hood. Collect these rinses as hazardous waste. Then, wash the glassware with soap and water.

  • Work Surfaces: Wipe down all surfaces inside the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water solution.

Waste Disposal

  • Classification: All materials contaminated with 4-(5-Formyl-2-methoxyphenoxy)butanenitrile, including unused product, contaminated gloves, absorbent materials, and solvent rinses, must be treated as hazardous waste.[6]

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[6][17] Do not pour chemical waste down the drain.[6]

By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and methodical procedures, you can confidently and safely handle 4-(5-Formyl-2-methoxyphenoxy)butanenitrile, enabling you to focus on your primary goal: advancing science.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]

  • Acetaldehyde Laboratory Chemical Safety Summary. National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]

  • Formaldehyde Safety. Division of Research Safety - University of Illinois. [Link]

  • What Protections Can Nitrile Disposable Gloves Provide? Unigloves. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Environmental Health and Radiation Safety - University of Pennsylvania. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]

  • Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA). [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Unigloves. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Aldehydes exposure analysis. RPS Group. [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • Supplementary Information for "Solid-phase synthesis of 2-amino-1,4-benzodiazepine-5-one derivatives." The Royal Society of Chemistry. [Link]

  • Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Applied Pharmaceutical Science. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.